molecular formula C9H17NO B1528484 4-(2,2-Dimethylpropyl)pyrrolidin-2-one CAS No. 1497268-53-7

4-(2,2-Dimethylpropyl)pyrrolidin-2-one

Cat. No.: B1528484
CAS No.: 1497268-53-7
M. Wt: 155.24 g/mol
InChI Key: IOAKCJZKHOTURW-UHFFFAOYSA-N
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Description

“4-(2,2-Dimethylpropyl)pyrrolidin-2-one” is a chemical compound with the IUPAC name 4-neopentyl-2-pyrrolidinone . It has a molecular weight of 155.24 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO/c1-9(2,3)5-7-4-8(11)10-6-7/h7H,4-6H2,1-3H3,(H,10,11) . This indicates that the compound has a pyrrolidin-2-one ring with a neopentyl (2,2-dimethylpropyl) group attached to it .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 155.24 .

Scientific Research Applications

Supramolecular Chemistry

Supramolecular capsules derived from calixpyrrole components, including derivatives of pyrrolidin-2-one, have shown significant potential. These capsules can self-assemble into structures with varied functionalities, demonstrating the adaptability of pyrrolidin-2-one derivatives in creating complex molecular architectures (Ballester, 2011).

Medicinal Chemistry

Pyrrolidine and its derivatives, including pyrrolidin-2-one, play a crucial role in drug discovery, particularly in the design of compounds for treating human diseases. The saturated scaffold of pyrrolidine contributes significantly to the pharmacophore space, enabling the exploration of new therapeutics (Petri et al., 2021).

Synthetic Pathways

Research has also focused on the synthetic pathways for developing novel compounds based on pyrrolidine-2-one scaffolds. These efforts aim to enhance the bioavailability and therapeutic potential of these compounds, highlighting their importance in pharmaceutical applications (Parmar et al., 2023).

Bioactive Molecules

The study of bioactive molecules with a pyrrolidine ring, including pyrrolidin-2-one derivatives, emphasizes their selectivity and potential in various therapeutic areas. These studies reveal the significant impact of pyrrolidine-based compounds in medicinal chemistry, offering new avenues for drug development (Petri et al., 2020).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Future Directions

While specific future directions for “4-(2,2-Dimethylpropyl)pyrrolidin-2-one” are not available, the pyrrolidine scaffold is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for novel biologically active compounds .

Properties

IUPAC Name

4-(2,2-dimethylpropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,3)5-7-4-8(11)10-6-7/h7H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAKCJZKHOTURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2-Dimethylpropyl)pyrrolidin-2-one
Reactant of Route 2
4-(2,2-Dimethylpropyl)pyrrolidin-2-one
Reactant of Route 3
4-(2,2-Dimethylpropyl)pyrrolidin-2-one
Reactant of Route 4
4-(2,2-Dimethylpropyl)pyrrolidin-2-one
Reactant of Route 5
4-(2,2-Dimethylpropyl)pyrrolidin-2-one
Reactant of Route 6
4-(2,2-Dimethylpropyl)pyrrolidin-2-one

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